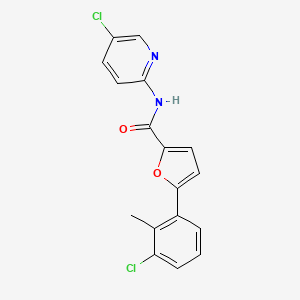
5-(3-chloro-2-methylphenyl)-N-(5-chloro-2-pyridinyl)-2-furamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(3-chloro-2-methylphenyl)-N-(5-chloro-2-pyridinyl)-2-furamide is a chemical compound that has gained significant attention in scientific research for its potential therapeutic applications. This compound is also known as PFI-3 and is a potent inhibitor of the protein methyltransferase SETD7.
Wirkmechanismus
The mechanism of action of 5-(3-chloro-2-methylphenyl)-N-(5-chloro-2-pyridinyl)-2-furamide involves the inhibition of SETD7 activity, which leads to the downregulation of various genes that are involved in cellular processes. The compound binds to the active site of SETD7 and prevents the transfer of methyl groups from S-adenosylmethionine to histone H3 lysine 4 (H3K4), thereby inhibiting the methylation of H3K4.
Biochemical and Physiological Effects:
The inhibition of SETD7 activity by 5-(3-chloro-2-methylphenyl)-N-(5-chloro-2-pyridinyl)-2-furamide has been shown to have various biochemical and physiological effects. The compound has been shown to induce cell cycle arrest and apoptosis in cancer cells by downregulating the expression of various genes that are involved in cell proliferation and survival. Additionally, the compound has been shown to regulate glucose metabolism and insulin sensitivity in diabetic mice by downregulating the expression of genes that are involved in glucose uptake and insulin signaling.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 5-(3-chloro-2-methylphenyl)-N-(5-chloro-2-pyridinyl)-2-furamide in lab experiments is its high potency and selectivity towards SETD7. The compound has been shown to have minimal off-target effects, which makes it an ideal tool for studying the role of SETD7 in various cellular processes. However, one of the limitations of using this compound is its low solubility in aqueous solutions, which can affect its bioavailability and efficacy in vivo.
Zukünftige Richtungen
There are several future directions for the study of 5-(3-chloro-2-methylphenyl)-N-(5-chloro-2-pyridinyl)-2-furamide. One potential direction is the development of novel analogs of the compound that have improved solubility and pharmacokinetic properties. Another potential direction is the study of the compound's effects on other methyltransferases and epigenetic regulators, which could provide insight into its broader biological effects. Additionally, the compound's potential therapeutic applications in various diseases, including cancer, diabetes, and cardiovascular diseases, warrant further investigation.
Synthesemethoden
The synthesis of 5-(3-chloro-2-methylphenyl)-N-(5-chloro-2-pyridinyl)-2-furamide involves a multi-step process that includes the reaction of 3-chloro-2-methylphenylamine with 5-chloro-2-pyridinecarboxylic acid, followed by the condensation of the resulting intermediate with furan-2-carboxylic acid. The final product is obtained after purification through column chromatography.
Wissenschaftliche Forschungsanwendungen
5-(3-chloro-2-methylphenyl)-N-(5-chloro-2-pyridinyl)-2-furamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, diabetes, and cardiovascular diseases. The compound has been shown to inhibit the activity of SETD7, which is a protein methyltransferase that plays a crucial role in regulating gene expression and cellular processes. Inhibition of SETD7 has been linked to the regulation of various cellular processes, including cell proliferation, apoptosis, and DNA damage response.
Eigenschaften
IUPAC Name |
5-(3-chloro-2-methylphenyl)-N-(5-chloropyridin-2-yl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12Cl2N2O2/c1-10-12(3-2-4-13(10)19)14-6-7-15(23-14)17(22)21-16-8-5-11(18)9-20-16/h2-9H,1H3,(H,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COEXGZKSOYIJRI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)C2=CC=C(O2)C(=O)NC3=NC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-chloro-2-methylphenyl)-N-(5-chloropyridin-2-yl)furan-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(7-methoxy-4,5-dihydronaphtho[1,2-d][1,3]thiazol-2-yl)nicotinamide](/img/structure/B5680326.png)
![8-(2-fluorobenzoyl)-2-(3-phenylpropyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5680331.png)
![2-(2-pyridinylmethyl)-9-(tetrahydro-2H-pyran-2-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5680341.png)
![1-{2-[(6-cyclopropylpyrimidin-4-yl)amino]ethyl}imidazolidin-2-one](/img/structure/B5680348.png)
![2-[(3-ethyl-1H-1,2,4-triazol-5-yl)thio]-N-(2,3,4,5-tetrahydro-1-benzoxepin-4-ylmethyl)acetamide](/img/structure/B5680358.png)
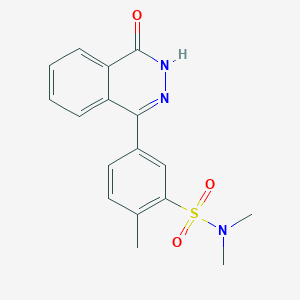
![2-cyano-3-[5-(diethylamino)-2-furyl]-N-(4-methoxyphenyl)acrylamide](/img/structure/B5680368.png)
![2-(4-imino-5,6-diphenylfuro[2,3-d]pyrimidin-3(4H)-yl)ethanol](/img/structure/B5680370.png)
![N-[4-(acetylamino)phenyl]-2-[3-(3-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B5680381.png)
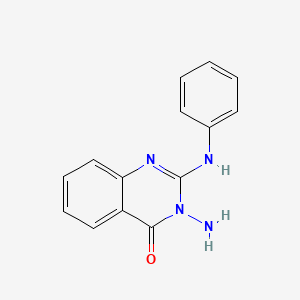
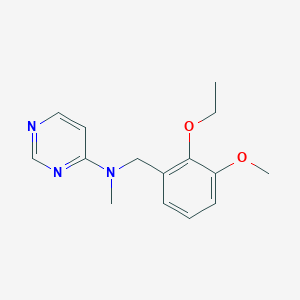
![methyl [(5-fluoro-3-nitro-1H-indol-2-yl)thio]acetate](/img/structure/B5680407.png)
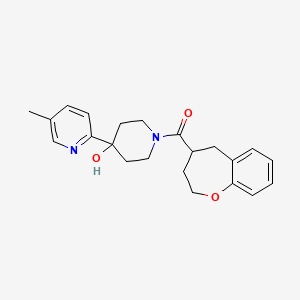
![N-[4-(aminosulfonyl)phenyl]-4-methoxybenzenesulfonamide](/img/structure/B5680412.png)